Elopiprazole is classified as a benzofuran derivative, which is characterized by its unique structural features that contribute to its pharmacological properties. The compound's molecular formula is and it has a molecular weight of 393.44 g/mol. The compound is known for its action on dopamine and serotonin receptors, which are crucial in the modulation of mood and behavior.
The synthesis of elopiprazole involves several key steps that include the preparation of intermediates and their subsequent coupling to form the final product.
The molecular structure of elopiprazole can be described using its canonical SMILES notation: C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5
.
Elopiprazole undergoes various chemical reactions that can modify its structure:
These reactions are essential for modifying the compound for research purposes or developing derivatives with enhanced properties.
Elopiprazole's mechanism of action primarily involves modulation of neurotransmitter systems in the brain:
This dual action on both dopamine and serotonin pathways is characteristic of atypical antipsychotics and contributes to elopiprazole's therapeutic profile.
Elopiprazole exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Elopiprazole has potential applications in various areas:
The phenylpiperazine scaffold represents a critical chemotype in antipsychotic drug development, originating from efforts to refine dopamine receptor modulation. Early typical antipsychotics like haloperidol (a butyrophenone) exhibited high-affinity dopamine D₂ receptor antagonism but caused significant extrapyramidal side effects (EPS) and hyperprolactinemia due to near-complete blockade of striatal and pituitary D₂ receptors [10]. This limitation spurred research into compounds with partial agonist activity at D₂ receptors, aiming to stabilize dopamine neurotransmission rather than fully inhibit it. Aripiprazole (approved 2002) emerged as the first clinically successful phenylpiperazine-based dopamine system stabilizer, acting as a high-affinity partial agonist at D₂ receptors (intrinsic activity ~30% of dopamine) [1]. Its unique profile demonstrated reduced EPS risk while retaining antipsychotic efficacy, validating the partial agonist approach. Subsequently, brexpiprazole (approved 2015) was developed with lower intrinsic D₂ activity (24–44% of aripiprazole) and enhanced serotonergic activity, further optimizing the balance between efficacy and tolerability [1] [6]. These advancements established phenylpiperazines as a distinct class capable of "intramolecular polypharmacy"—modulating multiple receptor targets within a single molecule to improve therapeutic outcomes [6].
Table 1: Evolution of Key Phenylpiperazine Antipsychotics
Compound | Development Period | Key Pharmacological Features | Clinical Significance |
---|---|---|---|
Aripiprazole | 1987–2002 | D₂ partial agonist (high affinity); moderate 5-HT₁A partial agonism; 5-HT₂A antagonism | First D₂ partial agonist approved for schizophrenia; reduced EPS |
Brexpiprazole | 1999–2015 | D₂ partial agonist (lower intrinsic activity); potent 5-HT₁A/5-HT₂A modulation | Improved tolerability for mood and cognitive symptoms |
Elopiprazole | Early 2010s (Phase I) | Structural similarity to aripiprazole; potent SARS-CoV-2 inhibition in vitro; immunomodulatory | Discontinued antipsychotic; repurposed for antiviral research |
Elopiprazole (also known as F-98214-TA) was synthesized in the early 2010s as a structural analog of aripiprazole, sharing its phenylpiperazine core and carbostyril moiety. Preclinical studies characterized it as a serotonin-dopamine activity modulator (SDAM) with affinity for D₂, 5-HT₁A, and 5-HT₂A receptors, aligning with the pharmacological profile of third-generation antipsychotics [9]. It progressed to Phase I clinical trials for psychiatric indications, but development was discontinued for undisclosed reasons, likely related to strategic prioritization rather than safety concerns alone [5] [7].
In 2020, elopiprazole re-entered scientific discourse through a large-scale drug repurposing screen. Riva and colleagues evaluated ~12,000 clinical-stage or FDA-approved compounds for SARS-CoV-2 inhibition, identifying elopiprazole as one of the 21 most potent agents in blocking viral replication in vitro [5] [7]. This finding highlighted its off-target antiviral properties, distinct from its antipsychotic mechanism. Subsequent genomic analyses revealed that elopiprazole and aripiprazole significantly reverse COVID-19-associated gene expression dysregulation, particularly in immune pathways like "Th1/Th2 differentiation" and "B-cell receptor signaling" [5] [7]. Despite these insights, elopiprazole has not advanced further in clinical development for antiviral use.
Elopiprazole’s brief emergence reflects the broader shift toward precision neuropharmacology, where drugs are designed to engage specific receptor targets and signaling pathways. Traditional antipsychotics act primarily through high-affinity D₂ receptor blockade, but their therapeutic effects are often counterbalanced by:
Third-generation phenylpiperazines address these issues through:
Table 2: Receptor Binding Profiles of Select Phenylpiperazines
Target | Aripiprazole | Brexpiprazole | Elopiprazole (Inferred) | Primary Therapeutic Implication |
---|---|---|---|---|
Dopamine D₂ | Partial agonist | Partial agonist | Partial agonist (assumed) | Antipsychotic efficacy with reduced EPS |
5-HT₁A | Partial agonist | Partial agonist | Not reported | Mood stabilization; cognitive enhancement |
5-HT₂A | Antagonist | Antagonist | Not reported | Reduced EPS; antidepressant effects |
SARS-CoV-2 | Weak inhibitor | Not studied | Potent inhibitor | Antiviral effects via non-receptor mechanisms |
Elopiprazole exemplifies the quest for multifunctional ligands. Its in vitro antiviral activity suggests secondary pharmacological properties independent of monoaminergic receptors, possibly involving disruption of viral entry or host cell signaling [7]. However, its discontinuation underscores the challenges in translating target selectivity to clinical success—a hurdle now addressed through structure-based drug design. For instance, cryo-EM structures of risperidone bound to the D₂ receptor reveal a deep extracellular binding pocket, enabling rational design of ligands with enhanced receptor subtype specificity [4]. Such advances may revive interest in compounds like elopiprazole by enabling precise engineering of desired signaling profiles while minimizing off-target risks.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: